(2r,6s)-N-t-butoxycarbonyl-2-hydroxymethyl-6-methylpiperidine
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Overview
Description
tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl group, hydroxymethyl group, and methyl group are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the tert-butyl, hydroxymethyl, and methyl substituents.
N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.
tert-Butylpiperidine: A compound with a tert-butyl group on the piperidine ring.
The uniqueness of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate lies in its specific stereochemistry and the combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-6-5-7-10(8-14)13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m0/s1 |
InChI Key |
QRQKEEFTQDHHHT-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1CCCC(N1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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